4-(Phenoxymethyl)phenylacetic acid
Overview
Description
4-(Phenoxymethyl)phenylacetic acid is an organic compound with the molecular formula C15H14O3 It is a derivative of phenylacetic acid, where a phenoxymethyl group is attached to the para position of the benzene ring
Mechanism of Action
Target of Action
4-(Phenoxymethyl)phenylacetic acid is a boronic ester, which is a valuable building block in organic synthesis . It is used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the Suzuki–Miyaura coupling .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, where the organoboron reagents are transferred from boron to palladium . This process is crucial for the success of the Suzuki–Miyaura coupling, which relies on the mild and functional group tolerant reaction conditions, the stability of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Biochemical Pathways
The biochemical pathway affected by this compound is the phenylacetic acid (PhAc) degradation pathway . This pathway is an important model for the catabolism of aromatic compounds . The PhAc CoA ligase gene, which is involved in this pathway, is widely distributed and subject to frequent lateral gene transfer within and across bacterial phylum .
Pharmacokinetics
It is known that phenylacetic acid, a related compound, has a half-life of 55-77 minutes and a clearance of 60-66 ml/min per m^2 . The capacity-limited conversion of phenylacetic acid to its inactive metabolite, phenylacetylglutamine (PAG), has important implications for the dosing of phenylacetic acid .
Result of Action
The result of the action of this compound is the formation of carbon–carbon bonds through the Suzuki–Miyaura coupling . This process is crucial in organic synthesis, enabling the creation of complex organic compounds from simpler building blocks .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the Suzuki–Miyaura coupling can be affected by the presence of other functional groups, the choice of solvent, and the temperature . The suzuki–miyaura coupling is known for its tolerance to a wide range of reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenoxymethyl)phenylacetic acid typically involves the reaction of phenylacetic acid with phenol in the presence of a suitable catalyst. One common method is the Friedel-Crafts alkylation, where phenylacetic acid is reacted with phenol using an acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Phenoxymethyl)phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenylacetic acid derivatives, while reduction can produce alcohols .
Scientific Research Applications
4-(Phenoxymethyl)phenylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the manufacture of specialty chemicals and as an intermediate in the production of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: A simpler analog without the phenoxymethyl group.
4-Methylphenylacetic acid: Contains a methyl group instead of a phenoxymethyl group.
4-Methoxyphenylacetic acid: Contains a methoxy group instead of a phenoxymethyl group
Uniqueness
4-(Phenoxymethyl)phenylacetic acid is unique due to the presence of the phenoxymethyl group, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
IUPAC Name |
2-[4-(phenoxymethyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-15(17)10-12-6-8-13(9-7-12)11-18-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBURWARFRCEQQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=C(C=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30511013 | |
Record name | [4-(Phenoxymethyl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30511013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344349-71-9 | |
Record name | [4-(Phenoxymethyl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30511013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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